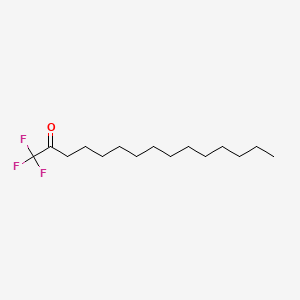
Ibuprofen 2,3-Butylene Glycol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibuprofen 2,3-Butylene Glycol Ester is a pharmaceutical secondary standard and certified reference material used in various analytical applications. It is derived from ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ibuprofen 2,3-Butylene Glycol Ester typically involves the esterification of ibuprofen with 2,3-butylene glycol. This reaction can be catalyzed by acidic or enzymatic catalysts. For instance, porcine pancreas lipase has been used as a biocatalyst in a biphasic system to achieve esterification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing reaction conditions such as temperature, pH, and catalyst concentration to maximize yield and purity. The product is then purified using standard techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ibuprofen 2,3-Butylene Glycol Ester can undergo various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into their corresponding acids and alcohols.
Oxidation and Reduction: Potential transformations involving the oxidation of alcohol groups or reduction of carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., sulfuric acid) for esterification and bases (e.g., sodium hydroxide) for hydrolysis. Enzymatic catalysts like lipases can also be employed for specific reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield ibuprofen and 2,3-butylene glycol.
Wissenschaftliche Forschungsanwendungen
Ibuprofen 2,3-Butylene Glycol Ester has several scientific research applications, including:
Pharmaceutical Research: Used as a reference material for quality control and method development in pharmaceutical laboratories.
Analytical Chemistry: Employed in the calibration and validation of analytical methods for the quantification of ibuprofen and its derivatives.
Biological Studies: Investigated for its potential effects on biological systems and its role in drug delivery mechanisms.
Wirkmechanismus
The mechanism of action of Ibuprofen 2,3-Butylene Glycol Ester is primarily related to its parent compound, ibuprofen. Ibuprofen acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. By inhibiting these enzymes, ibuprofen reduces inflammation, pain, and fever .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen 1,3-Butylene Glycol Esters: Another ester derivative of ibuprofen with similar applications in pharmaceutical research.
Ibuprofen Ethyl Ester: An ester form of ibuprofen used in various analytical applications.
Uniqueness
Ibuprofen 2,3-Butylene Glycol Ester is unique due to its specific ester linkage, which may confer distinct physicochemical properties compared to other ibuprofen esters. These properties can influence its solubility, stability, and bioavailability, making it suitable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C17H26O3 |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
3-hydroxybutan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C17H26O3/c1-11(2)10-15-6-8-16(9-7-15)12(3)17(19)20-14(5)13(4)18/h6-9,11-14,18H,10H2,1-5H3 |
InChI-Schlüssel |
ALMMWNOSLRFGGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)


![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)


![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)
![2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetic acid](/img/structure/B15287985.png)
![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)



